S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate

Regioselective synthesis Anti-Markovnikov addition Thioesterification

S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate (CAS 84473-68-7) is a synthetic organosulfur compound belonging to the thioester class, with the molecular formula C₁₂H₂₀OS and a molecular weight of 212.35 g/mol. It is formally the S-(9-p-menthenyl) thioacetate derivative of (R)-limonene, produced via chemo- and regioselective anti-Markovnikov addition of thioacetic acid to the acyclic double bond of the parent terpene.

Molecular Formula C12H20OS
Molecular Weight 212.35 g/mol
CAS No. 84473-68-7
Cat. No. B12681660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate
CAS84473-68-7
Molecular FormulaC12H20OS
Molecular Weight212.35 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)C(C)COC(=S)C
InChIInChI=1S/C12H20OS/c1-9-4-6-12(7-5-9)10(2)8-13-11(3)14/h4,10,12H,5-8H2,1-3H3
InChIKeyKBGYYGHPKSSKMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) Ethanethioate (CAS 84473-68-7): Chemical Class and Procurement Fundamentals


S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate (CAS 84473-68-7) is a synthetic organosulfur compound belonging to the thioester class, with the molecular formula C₁₂H₂₀OS and a molecular weight of 212.35 g/mol . It is formally the S-(9-p-menthenyl) thioacetate derivative of (R)-limonene, produced via chemo- and regioselective anti-Markovnikov addition of thioacetic acid to the acyclic double bond of the parent terpene [1]. The compound is primarily encountered in fragrance and flavor research contexts as a sulfur-containing aroma chemical, where the thioester functional group imparts distinct olfactory properties compared to oxygenated ester analogs [2].

Why In-Class Thioester or p-Menthane Derivatives Cannot Simply Substitute for S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) Ethanethioate (CAS 84473-68-7)


Within the p-menthane family of fragrance compounds, key physicochemical properties—boiling point, vapor pressure, flash point, and odor detection threshold—vary by orders of magnitude depending on the functional group attached to the skeleton [1]. The thioacetate ester at the C-9 position confers a unique combination of moderate volatility (vapor pressure approximately 0.00255 mmHg at 25 °C) and hydrolytic lability that differs fundamentally from the corresponding free thiol (1-p-menthene-8-thiol, odor threshold 0.000034 ng/L air) [1] or the oxygenated analog p-menth-1-en-9-ol [2]. Consequently, direct substitution without reformulation would alter both the evaporation curve and the temporal odor profile of a finished fragrance product, making generic interchange unreliable without quantitative comparative data.

Quantitative Differentiation Evidence for S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) Ethanethioate (CAS 84473-68-7) Against Key Comparators


Regioselective Anti-Markovnikov Addition to (R)-Limonene: Chemo- and Regioselectivity vs. Acid-Catalyzed and Radical Pathways

The target compound is obtained via anti-Markovnikov addition of thioacetic acid to the acyclic double bond of (R)-limonene, yielding exclusively the 9-thioester-p-menthene product with both chemo- and regioselectivity when catalyzed by Amberlyst-15 [1]. This contrasts with uncatalyzed thermal addition of S-thioacetic acid, which historically produced a mixture of addition products to both double bonds plus diaddition products [1], and with radical addition of thiophenol/oxygen, which also reacts at the acyclic double bond but through a different mechanistic pathway [2]. The anti-Markovnikov orientation places the sulfur substituent at the less substituted terminus of the acyclic alkene, a regiochemical outcome that is synthetically non-trivial and distinct from typical Brønsted acid-catalyzed Markovnikov additions.

Regioselective synthesis Anti-Markovnikov addition Thioesterification Amberlyst-15 catalysis Limonene functionalization

Synthetic Yield: Uncatalyzed vs. Clay-Catalyzed vs. Amberlyst-15 Catalyzed Routes to the 9-Thioester

Direct comparison of three synthetic routes to the target 9-thioester reveals meaningful yield and purity trade-offs. The uncatalyzed reaction of (R)-limonene with S-thioacetic acid (1 mol equiv) in refluxing toluene for 3.5 h gives the thioester in 71% yield with 21% unreacted limonene [1]. The same reaction catalyzed by K-10 montmorillonite clay (10 wt%) gives only 65% yield with 10% unreacted limonene plus significant byproducts including p-menthadienes (terpinolene) and p-cymene from acid-catalyzed isomerization/disproportionation [1]. The Amberlyst-15 catalyzed procedure achieves chemo- and regioselective formation of the 9-thioester [2], though its isolated yield is comparable to the K-10 route at ~65%.

Synthetic yield comparison K-10 montmorillonite catalysis Amberlyst-15 Limonene thioesterification Process optimization

Physicochemical Profile Benchmarking: Boiling Point, Vapor Pressure, and Flash Point vs. Limonene and 1-p-Menthene-8-thiol

The thioacetate functionalization dramatically alters the physicochemical profile compared to the parent hydrocarbon limonene and the corresponding free thiol. The target compound exhibits a boiling point of 287 °C (vs. 176 °C for limonene and 229.4 °C for 1-p-menthene-8-thiol) [1][2], a density of 0.992 g/cm³ (vs. 0.842 g/cm³ for limonene and 0.938 g/cm³ for the thiol) [3], and a flash point of 112.6 °C (vs. 48 °C for limonene and ~90.7 °C for the thiol) [1][2]. Vapor pressure is approximately 0.00255 mmHg at 25 °C , roughly three orders of magnitude lower than limonene (~1.54 mmHg at 25 °C) [1] and ~40-fold lower than estimated values for the thiol (~0.1 mmHg) [2].

Vapor pressure Boiling point Flash point Formulation safety Volatility control

Thioester as a Latent (Protected) Thiol: Hydrolytic Stability Advantage over Free Thiol Analogs in Formulation

The thioacetate functional group serves as a chemically protected form of the corresponding thiol (9-mercapto-p-menthene). Thioesters are generally more stable toward air oxidation and disulfide formation than free thiols, which are prone to oxidative dimerization during storage [1]. The standard free energy of thioester hydrolysis is approximately –33 kJ/mol under physiological conditions [2], indicating thermodynamic favorability for eventual hydrolysis, yet the kinetic barrier at neutral pH in formulated products allows for controlled release of the active thiol fragrance principle. This pro-fragrance concept—where the thioacetate hydrolyzes slowly on skin or fabric to release the odorant thiol—is a documented strategy in fragrance chemistry [3].

Thioester stability Pro-fragrance Controlled release Thiol protection Formulation shelf-life

Odor Threshold and Sensory Differentiation Context: Thioester vs. Thiol vs. Ketone Analogs on the Same p-Menthane Scaffold

Published odor detection thresholds for compounds sharing the p-menthane scaffold reveal striking functional-group dependence. 1-p-Menthene-8-thiol (grapefruit mercaptan, CAS 71159-90-5) exhibits an odor threshold of 0.000034 ng/L in air, among the lowest ever reported for a food odorant [1]. The cyclopentanone analog Nectaryl® (CAS 95962-14-4) shows odor detection thresholds of 0.094 ng/L and 0.112 ng/L for its most potent stereoisomers [2]. No peer-reviewed odor threshold value for the title thioacetate has been identified in the open literature; however, the structural analogy—wherein the thioacetate masks the free thiol—strongly suggests a significantly higher (less potent) odor threshold than the free thiol, consistent with the general observation that thioesters have higher thresholds than corresponding thiols [3].

Odor detection threshold Structure-odor relationship Sulfur aroma chemicals Sensory evaluation Olfactory potency

Recommended Application Scenarios for S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) Ethanethioate (CAS 84473-68-7) Based on Quantitative Differentiation Evidence


Fragrance Formulations Requiring Controlled (Time-Release) Sulfur Notes with Extended Shelf Stability

The thioacetate functional group of this compound acts as a latent (pro-fragrance) form of the corresponding thiol, providing resistance to premature oxidative degradation during product storage while enabling gradual hydrolysis to release the active sulfur odorant upon application to skin or fabric [1]. This property, combined with a flash point of 112.6 °C—more than 60 °C higher than limonene —makes it suitable for fine fragrance, personal care, and household product formulations where both safety classification and long-term olfactory integrity are critical procurement criteria.

Synthetic Chemistry Research on Regioselective Terpene Functionalization and Anti-Markovnikov Thioesterification

The Amberlyst-15 catalyzed synthesis of this compound from (R)-limonene is a textbook example of chemo- and regioselective anti-Markovnikov addition to a non-conjugated diene [2]. Researchers investigating terpene valorization, green chemistry routes from renewable feedstocks (citrus peel-derived limonene), or mechanistic studies of solid acid catalysis should prioritize this compound as a well-characterized product with documented regio- and stereochemical outcomes and comparison data across three distinct synthetic protocols (uncatalyzed, K-10 clay, and Amberlyst-15) [3].

Odor Threshold and Structure-Activity Relationship (SAR) Studies on p-Menthane-Derived Aroma Chemicals

The compound occupies a strategic position in the structure-odor activity landscape of p-menthane derivatives, bridging the gap between the ultra-potent free thiol 1-p-menthene-8-thiol (odor threshold 0.000034 ng/L air) [4] and the fruity ketone Nectaryl® (odor threshold 0.094-0.112 ng/L for active isomers) [5]. Procurement for sensory research programs investigating the impact of sulfur oxidation state and protecting group strategy on odor potency and character would benefit from this compound's intermediate position along the thiol→thioester→oxygenated ester continuum.

Process Chemistry Evaluation and Scale-Up Feasibility Studies for Renewable p-Menthane Thioesters

The direct comparison of uncatalyzed (71% yield, 21% unreacted limonene), K-10 clay-catalyzed (65% yield with terpinolene/p-cymene byproducts), and Amberlyst-15-catalyzed (chemo-/regioselective, ~65% yield) synthetic routes provides a data-rich basis for process chemistry optimization [3]. The uncatalyzed route offers the highest isolated yield and avoids acid-catalyzed skeletal rearrangement impurities, which is a key consideration for procurement teams evaluating cost-of-goods and purity specifications for scale-up.

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